molecular formula C21H22BrN3O3 B10903268 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide

Cat. No.: B10903268
M. Wt: 444.3 g/mol
InChI Key: RGRZWMOQJORQAI-ZMOGYAJESA-N
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Description

N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with various receptors in the body, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(4-butoxyphenoxy)acetamide

InChI

InChI=1S/C21H22BrN3O3/c1-2-3-10-27-17-5-7-18(8-6-17)28-14-21(26)25-24-13-15-12-23-20-9-4-16(22)11-19(15)20/h4-9,11-13,23H,2-3,10,14H2,1H3,(H,25,26)/b24-13+

InChI Key

RGRZWMOQJORQAI-ZMOGYAJESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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